molecular formula C10H12O4 B185382 4-(2-Methoxyethoxy)benzoic acid CAS No. 27890-92-2

4-(2-Methoxyethoxy)benzoic acid

Cat. No. B185382
CAS RN: 27890-92-2
M. Wt: 196.2 g/mol
InChI Key: YBICPDGCVIUHNA-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethoxy)benzoic acid” is a chemical compound with the molecular formula C10H12O4 . It is a member of the benzoic acid family, which are simple aromatic carboxylic acids. This particular compound has methoxyethoxy groups attached to the benzene ring, which can influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyethoxy)benzoic acid” consists of a benzene ring with a carboxylic acid group (-COOH) and a methoxyethoxy group (-OCH2CH2OCH3) attached . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

“4-(2-Methoxyethoxy)benzoic acid” has a molecular weight of 196.200 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 336.6±22.0 °C at 760 mmHg, and a flash point of 132.6±15.8 °C . It also has a molar refractivity of 50.9±0.3 cm3, a polar surface area of 56 Å2, and a logP of 1.63 at 20°C .

Safety And Hazards

“4-(2-Methoxyethoxy)benzoic acid” is known to cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wash skin thoroughly after handling .

properties

IUPAC Name

4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBICPDGCVIUHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424534
Record name 4-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)benzoic acid

CAS RN

27890-92-2
Record name 4-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Commercially available 4-hydroxy benzoic acid (10.0 g, 72.4 mmol) and 2-chloroethylmethylether (13.7 g, 144 mmol) wer added to a stirred, room temperature solution of KOH (8.12 g, 144 mmol) in ethanol (90 mL) water (10 mL) and the resulting yellow solution was heated at reflux for 20 hours. The reaction mixture was cooled to room temperature and concentrated to provide a light yellow powder. The reaction mixtur was diluted with water (100 mL) and addtional KOH (5 g, 89 mmol) was added and the reaction mixture was heated at reflux for two hours. The reaction mixture was cooled to 0° C., and neutralized with 2M HCl (100 mL). The precipitate was filtered and the off white powder (15.5 g) was chromatographed (silica gel, elutent 95:5/methylene chloride: methanol) to provide the title compound as a white powder (8.73 g, 54%): 1HNMR (CDCl3) δ3.37 (s, 3H), 3.69 (t, J=5 Hz, 2H), 4.16 (t, J=5 Hz, 2H), 6.97 (d, J=9 Hz, 2H), 7.86 (d, J=9 Hz, 2H), 12.52 (s, 1); MS (ESI): [M−H]− at m/z 196.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

4.3 g (64.95 mmol) of potassium hydroxide are added to a solution of 6.1 g (29 mmol) of methyl 4-(2-methoxyethoxy)benzoate in 100 mL of EtOH. The solution is heated up to reflux for one hour and poured onto icy water and acidified with a 25% HCl solution. The mixture is filtered off and washed 2 times with 100 mL of water. The solid is suspended in 100 ml of acetonitrile for 1 hour and the precipitate is filtered off and dried under pressure to yield 3.9 g (70%) of pure 4-(2-methoxyethoxy)benzoic acid as a white powder.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Hydroxybenzoic acid (3.00 g, 2.17×10−2 mol) was dissolved in a mixture of ethanol (15 cm3) and potassium hydroxide (3.22 g, 5.64×10−2 mol) in water (5 cm3). The solution was then heated gently and stirred before 1-bromo-2-methoxyethane (3.32 g, 2.39×10−2mol) and potassium iodide (0.01 g, 6.02×10−5 mol) was added slowly. The resulting reaction mixture was then refluxed (15 hrs) and the solvent evaporated and the resulting solid residue dissolved in water (50 cm3). The solution was washed with ether and then made strongly acidic with hydrochloric acid. The resulting precipitate was isolated and recrystallised from ethanol. Yield 1.36 g (32%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
reactant
Reaction Step Two

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